3-(4-Methoxyphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-Methoxyphenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and a methylbenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzaldehyde hydrazone. This intermediate is then reacted with 4-methylbenzaldehyde in the presence of an acid catalyst to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 3-(4-Methylphenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-Methoxyphenyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(4-Methoxyphenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C19H18N4O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-13-3-5-14(6-4-13)12-20-23-19(24)18-11-17(21-22-18)15-7-9-16(25-2)10-8-15/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
FWPYHUVOHUFKKK-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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